molecular formula C9H14N2O3 B8767815 5-(morpholine-4-carbonyl)pyrrolidin-2-one CAS No. 51959-85-4

5-(morpholine-4-carbonyl)pyrrolidin-2-one

Cat. No.: B8767815
CAS No.: 51959-85-4
M. Wt: 198.22 g/mol
InChI Key: WPDJMBAXQKFEOI-UHFFFAOYSA-N
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Description

5-(morpholine-4-carbonyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-carbonyl)pyrrolidin-2-one typically involves the reaction of morpholine with 2-pyrrolidinone derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the carbonyl bond between the morpholine and the pyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

5-(morpholine-4-carbonyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(morpholine-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to changes in their activity. This interaction can influence various biological processes, making it a valuable compound for studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

51959-85-4

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C9H14N2O3/c12-8-2-1-7(10-8)9(13)11-3-5-14-6-4-11/h7H,1-6H2,(H,10,12)

InChI Key

WPDJMBAXQKFEOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 143 g of pyroglutamic acid methyl ester (1 mol) and 139 g morpholine (1.60 mol) in 900 ml of xylene is heated to 140° C. for 20 h. The xylene is evaporated to a volume of 500 ml. From the suspension obtained, the precipitate is filtered off, washed with THF to yield the desired compound after drying in vacuo. From the filtrate the solvent is evaporated completely. This crude product [(R/S)-5-(morpholine-4-carbonyl)pyrrolidin-2-one] is filtered over 800 g silica gel with THF as the solvent and evaporated to dryness to yield a second crop of the desired compound. This compound is used directly in the next step. HPLC analysis shows the material to be in an enantiomeric ratio: 55.8:44.2 [(4-a, R1=H; R4=morpholine): (4-b, R1=H; R4=morpholine), respectively].
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Synthesis routes and methods III

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